molecular formula C7H5IN2 B8052567 5-Iodo-2-methylnicotinonitrile

5-Iodo-2-methylnicotinonitrile

Cat. No.: B8052567
M. Wt: 244.03 g/mol
InChI Key: YSADBIOQGLTVSE-UHFFFAOYSA-N
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Description

5-Iodo-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

The synthesis of 5-Iodo-2-methylnicotinonitrile typically involves the iodination of 2-methylnicotinonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position . Industrial production methods may involve similar iodination reactions, optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

5-Iodo-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

5-Iodo-2-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding or other non-covalent interactions .

Comparison with Similar Compounds

5-Iodo-2-methylnicotinonitrile can be compared with other iodinated nicotinonitrile derivatives, such as:

  • 5-Iodo-2-chloronicotinonitrile
  • 5-Iodo-2-fluoronicotinonitrile
  • 5-Iodo-2-bromonicotinonitrile

These compounds share similar structures but differ in the substituents at the 2-position of the pyridine ring. The unique combination of the iodine and methyl groups in this compound may confer distinct reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-iodo-2-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSADBIOQGLTVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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